molecular formula C10H13NO3 B1326792 ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 876490-64-1

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1326792
CAS No.: 876490-64-1
M. Wt: 195.21 g/mol
InChI Key: DBHJKDODZRFMQN-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 876490-64-1) is a pyrrole derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Its structure features a pyrrole ring substituted with:

  • A methyl group at position 2,
  • An acetyl group at position 5,
  • An ethyl ester at position 3.

Pyrrole derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJKDODZRFMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Combine β-dicarbonyl compound (1 mmol) with water (5 mL).
  • Add arylglyoxal (1 mmol) and ammonium acetate (5 mmol) sequentially at room temperature (20–25 °C).
  • Stir the mixture for 30–45 minutes.
  • After the reaction solidifies, filter the product and wash it with water (3 × 10 mL).
  • Purify the crude product by crystallization from ethanol.

This method yields various pyrrole derivatives, including ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, depending on the substituents used.

Esterification of Pyrrole Carboxylic Acid

Another approach involves the esterification of 5-acetyl-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol under acidic conditions.

Procedure:

  • Dissolve pyrrole carboxylic acid in ethanol.
  • Add a catalytic amount of sulfuric acid or hydrochloric acid.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction and neutralize the acid using sodium bicarbonate or another base.
  • Extract the ester product using an organic solvent like dichloromethane.
  • Purify by recrystallization or chromatography.

This method is particularly useful for synthesizing ethyl esters from carboxylic acids.

Modified Knorr Pyrrole Synthesis

The Knorr synthesis is a classical method for preparing pyrroles by reacting α-amino ketones with β-dicarbonyl compounds.

Procedure:

  • Mix an α-amino ketone with ethyl acetoacetate in an appropriate solvent like ethanol or acetonitrile.
  • Heat under reflux conditions to facilitate cyclization.
  • Isolate the product using filtration and recrystallization techniques.

This method allows for modifications to tailor specific substituents on the pyrrole ring.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and improve yields in pyrrole synthesis.

Procedure:

  • Combine β-dicarbonyl compound, ammonium acetate, and ethanol in a microwave reactor.
  • Irradiate at controlled temperatures (e.g., 80–120 °C) for short durations (10–30 minutes).
  • Cool the reaction mixture and purify as needed.

Microwave-assisted synthesis is efficient and reduces reaction times compared to conventional heating methods.

Data Table: Reaction Conditions and Yields

Method Starting Materials Solvent Temperature Reaction Time Yield (%)
One-Pot Synthesis β-Dicarbonyl, arylglyoxal, NH4Ac Water Room temp 30–45 min High
Esterification Pyrrole carboxylic acid, ethanol Ethanol Reflux Several hours Moderate
Knorr Pyrrole Synthesis α-Amino ketone, ethyl acetoacetate Ethanol Reflux Few hours Variable
Microwave-Assisted Synthesis β-Dicarbonyl, NH4Ac Ethanol 80–120 °C 10–30 min High

Notes:

  • The choice of method depends on available starting materials, desired yield, and environmental considerations.
  • Purification steps such as crystallization or chromatography are critical to achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate. Various derivatives have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For example, a series of pyrrole derivatives exhibited notable antibacterial activity, with zones of inhibition measured in millimeters against specific pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundZone of Inhibition (mm)Activity Type
8a15Antibacterial
8b12Antifungal
8c10Antibacterial

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that certain pyrrole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and colitis .

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science, particularly in the development of polymers and nanomaterials. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. Studies have shown that incorporating pyrrole derivatives into polymer systems can improve their conductivity and thermal properties .

Case Study: Antimicrobial Efficacy

A study conducted on a series of synthesized pyrrole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The researchers synthesized multiple derivatives, including this compound, and tested them using standard disk diffusion methods. The results indicated that certain compounds exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli .

Case Study: Polymer Development

Another study focused on the application of this compound in creating conductive polymers. The researchers blended this compound with polyaniline to enhance the electrical conductivity while maintaining mechanical flexibility. The resulting composite materials showed promising characteristics for use in electronic devices .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pyrrole ring’s aromatic nature allows it to interact with DNA and proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Structural Isomers and Positional Variants

(a) Ethyl 4-Acetyl-3-methylpyrrole-5-carboxylate
  • Key Differences : The acetyl group is at position 4 instead of 5, and the methyl group is at position 3 .
  • Impact : Positional isomerism affects reactivity. For example, hydrolysis of this isomer yields o-acetyl-2-methylpyrrole (m.p. 89°C), whereas the 5-acetyl isomer may exhibit distinct stability due to steric and electronic effects.
(b) Ethyl 5-Formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 26018-30-4)
  • Key Differences : A formyl group replaces the acetyl at position 5, and the ester is at position 2 instead of 3 .
  • Impact : The formyl group (electron-withdrawing) increases electrophilic reactivity compared to acetyl, making it more reactive in condensation reactions.
(c) Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9)
  • Key Differences : Lacks an acetyl group; features methyl groups at positions 2 and 4 .
  • Impact: Reduced steric hindrance and electron-withdrawing effects compared to the acetyl-substituted compound, leading to higher solubility in nonpolar solvents.

Functional Group Variations

(a) Ethyl 3-(2-Hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate
  • Key Differences : A hydroxyethyl group at position 3 and a phenyl group at position 5 .
  • Impact : The hydroxyethyl group enhances hydrogen-bonding capacity, improving aqueous solubility. The phenyl group introduces aromatic interactions, useful in supramolecular chemistry.
(b) Ethyl 4-Formyl-1H-pyrrole-2-carboxylate (CAS: 36131-43-8)
  • Key Differences : A formyl group at position 4 instead of 5 .
  • Impact : Alters regioselectivity in nucleophilic additions; the formyl group at position 4 may direct reactions to adjacent positions on the pyrrole ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups CAS Number
Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate C₁₀H₁₃NO₃ 195.22 2-Me, 5-Ac, 3-COOEt Acetyl, Ester 876490-64-1
Ethyl 4-acetyl-3-methylpyrrole-5-carboxylate C₁₀H₁₃NO₃ 195.22 3-Me, 4-Ac, 5-COOEt Acetyl, Ester N/A
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate C₉H₁₁NO₃ 181.19 3-Me, 5-CHO, 2-COOEt Formyl, Ester 26018-30-4
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate C₉H₁₃NO₂ 167.21 2-Me, 4-Me, 3-COOEt Ester 2199-59-9

Biological Activity

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

This compound exhibits a range of biochemical properties that facilitate its interaction with various enzymes and proteins. It has been identified as a substrate for oxidoreductases, which play a crucial role in cellular metabolism and oxidative stress responses. The compound's ability to form reactive intermediates allows it to participate in cellular signaling pathways, influencing gene expression and metabolic processes.

Cellular Effects

Research indicates that this compound can significantly affect cell function. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways. This effect is mediated through the modulation of cellular signaling pathways, leading to altered gene expression and metabolic activity. Moreover, at lower doses, this compound has demonstrated protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications in managing chronic diseases.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are complex. The compound can bind to specific biomolecules, leading to either inhibition or activation of various enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could have implications for drug interactions and efficacy .

Dosage Effects in Animal Models

Studies on animal models have revealed that the effects of this compound are dose-dependent. At low doses, beneficial effects such as reduced inflammation and oxidative stress have been observed, while higher doses may lead to cytotoxicity. This dosage variability underscores the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound participates in various metabolic pathways. It undergoes metabolism via phase I and phase II enzymes, resulting in the formation of metabolites that can further engage in biochemical reactions. The major products formed during its metabolism include pyrrole-2,3-diones through oxidation and corresponding alcohols or alkanes through reduction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:

Compound NameKey DifferencesBiological Activity
Ethyl 2-methyl-1H-pyrrole-3-carboxylateLacks acetyl groupDifferent reactivity
Ethyl 5-methyl-1H-pyrrole-2-carboxylateDifferent substitution patternAltered chemical properties
Ethyl 1H-pyrrole-3-carboxylateLacks both methyl and acetyl groupsLess complex structure

The specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties, making it valuable for various applications .

Applications in Scientific Research

This compound has several applications across different research domains:

Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

Biology : The compound is under investigation for its potential antimicrobial and anti-inflammatory properties.

Medicine : Ongoing research aims to explore its efficacy as a pharmaceutical agent against various diseases.

Industry : It is utilized in producing dyes, pigments, and other industrial chemicals .

Case Studies

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives similar to this compound. For instance, derivatives synthesized from pyrrole frameworks demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that compounds with similar structures may possess valuable pharmacological properties .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, and how can conflicting spectral data be resolved?

  • Methodological Answer : Utilize a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC), IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For conflicting data, cross-validate results with computational NMR prediction tools (e.g., DFT calculations) and replicate experiments under controlled conditions (e.g., solvent purity, temperature). Contradictions may arise from tautomeric equilibria or impurities; fractional crystallization or HPLC purification can isolate the target compound for reanalysis .

Q. How can synthesis protocols for this compound be optimized to improve yield and scalability?

  • Methodological Answer : Employ reaction condition screening (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) methodologies. Use quantum chemical calculations (e.g., transition state modeling) to identify rate-limiting steps and optimize reaction pathways. Real-time monitoring with in-situ FTIR or Raman spectroscopy can track intermediate formation and adjust parameters dynamically .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel heterocyclic transformations?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (FMOs) and predict regioselectivity in cycloadditions or electrophilic substitutions. Machine learning (ML) models trained on analogous pyrrole derivatives can forecast reaction outcomes. Validate predictions with microfluidic high-throughput experimentation (HTE) to assess feasibility .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound be systematically addressed?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to differentiate target-specific effects from off-target toxicity. Use proteomics or metabolomics to map interaction networks and identify confounding pathways. Statistical meta-analysis of existing literature can isolate variables like assay conditions (pH, serum concentration) or compound stability .

Q. What interdisciplinary approaches enhance the application of this compound in materials science or chemical biology?

  • Methodological Answer :

  • Materials Science : Investigate self-assembly properties via X-ray crystallography or TEM. Modify the acetyl group to introduce photo-responsive moieties for optoelectronic applications.
  • Chemical Biology : Develop fluorescent probes by conjugating the pyrrole core with bioorthogonal tags (e.g., azides). Use CRISPR-Cas9 screening to identify genetic vulnerabilities linked to the compound’s bioactivity .

Experimental Design & Data Analysis

Q. How should researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., elevated temperature/humidity) with LC-MS/MS to identify degradation products. Isotope labeling (e.g., ¹⁴C at the acetyl group) can trace metabolic or photolytic breakdown. Pair with computational degradation pathway prediction tools (e.g., EAWAG-BBD) to prioritize analytical targets .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Use Hill slope models or Bayesian hierarchical modeling to account for variability between biological replicates. Bootstrap resampling can assess confidence intervals for EC₅₀/IC₅₀ values. Open-source platforms like R/Bioconductor provide reproducible pipelines for dose-response curve fitting .

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